molecular formula C17H19NO3S B2679390 (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798417-19-2

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2679390
CAS No.: 1798417-19-2
M. Wt: 317.4
InChI Key: VNIZOSLZBPFDCC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their diverse applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a methoxyphenyl group, which is a common motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, thiophene-2-carboxylic acid, and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate via a condensation reaction between 3-methoxybenzaldehyde and 2-methoxyethylamine, resulting in the formation of an imine.

    Acrylamide Formation: The imine intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acrylamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

    Polymer Chemistry: Used as a monomer in the synthesis of functional polymers.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Medicine

    Drug Development: Potential scaffold for the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene groups can facilitate binding to hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-3-(thiophen-2-yl)acrylamide
  • N-(3-methoxyphenyl)-3-(thiophen-2-yl)acrylamide
  • N-(2-methoxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its methoxyphenyl and thiophene groups, which can provide distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-14-6-3-5-13(11-14)16(21-2)12-18-17(19)9-8-15-7-4-10-22-15/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIZOSLZBPFDCC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.